Sodium aluminate

Description

Significance and Interdisciplinary Research Context

The significance of sodium aluminate stems from its multifaceted applications, making it a subject of interdisciplinary research. It serves as an effective source of aluminum hydroxide (B78521), which is crucial in many industrial processes. In water treatment, it functions as a coagulant for removing suspended solids, certain metals, and dissolved silica (B1680970). azom.com Its role in construction technology is to accelerate the solidification of concrete, particularly in low-temperature conditions. azom.com Furthermore, it is utilized in the paper industry, the production of refractory bricks, and as a key intermediate in the synthesis of zeolites, which are used as detergents, adsorbents, and catalysts. azom.com The study of this compound, therefore, intersects chemistry, materials science, environmental engineering, and geology.

Historical Trajectories of this compound Research and Industrial Integration

Historically, the production of this compound has evolved through various methods. A long-standing dry process involves calcining aluminous material with soda ash. google.com A more contemporary wet process consists of digesting aluminum hydrate (B1144303) with caustic soda to form a this compound solution, which is then evaporated to yield the solid product. google.com One of the earliest documented methods of preparation dates back to 1945. acs.org

The industrial integration of this compound is closely tied to the Bayer process for alumina (B75360) production, where it serves as an intermediary product. doaj.org Over time, its application has expanded from its foundational use in water treatment and paper sizing to more advanced roles. google.comaphapublications.org For instance, research has explored its use as a heterogeneous base catalyst for biodiesel production, highlighting its potential in the renewable energy sector. acs.orgrsc.org Recent studies also focus on its role in developing innovative building materials and mitigating efflorescence in alkali-activated waste glass. researchgate.netdtu.dk

Scope and Research Objectives

Current research on this compound is broad and aims at optimizing its synthesis, understanding its properties, and expanding its applications. Key research objectives include:

Developing novel synthesis methods: Researchers are exploring energy-efficient and cost-effective techniques like combustion synthesis to produce high-purity this compound. ijsr.net

Enhancing performance in existing applications: Studies focus on improving its efficiency as a coagulant in water treatment, an accelerator in concrete, and a retention aid in papermaking. researchgate.netresearchgate.netnih.govlierchemexis.com

Exploring new applications: A significant area of investigation is its use as a catalyst in various chemical reactions, including the production of biodiesel and the synthesis of γ-Al₂O₃ for catalyst support. acs.orgjca.edu.vn

Investigating its role in sustainable technologies: Research is underway to utilize this compound derived from industrial waste for environmental applications, such as wastewater treatment and the creation of greener construction materials. doaj.orgrsc.orgdtu.dk

Physical and Chemical Properties of this compound

The utility of this compound in various applications is dictated by its distinct physical and chemical characteristics.

Physical Properties

Anhydrous this compound is a white, odorless, crystalline solid. wikipedia.orgnih.gov It is often found as a powder or in a granular form and is known to be hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.orgnih.gov

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White amorphous crystalline powder. |

| Molar Mass | 81.97 g/mol . wikipedia.org |

| Density | >1.5 g/cm³. nih.gov |

| Melting Point | 1,650 °C (3,000 °F; 1,920 K). wikipedia.org |

| Solubility in water | Highly soluble. wikipedia.org |

| Solubility in other solvents | Insoluble in alcohol. wikipedia.org |

| Refractive Index | 1.566. wikipedia.org |

Chemical Properties

This compound is a strongly alkaline substance. nih.gov Its chemical formula is commonly given as NaAlO₂. When dissolved in water, it forms a solution that is strongly basic. nih.gov It reacts exothermically with acids. elementschina.com

The manufacturing of this compound typically involves the dissolution of aluminum hydroxide in a sodium hydroxide (caustic soda) solution at temperatures near the boiling point. wikipedia.org The reaction can be summarized as:

Al(OH)₃ + NaOH → NaAl(OH)₄

Another method of formation is the reaction of sodium hydroxide with elemental aluminum, which is an amphoteric metal. This reaction is highly exothermic and produces hydrogen gas. wikipedia.org The simplified reaction is:

2Al + 2NaOH + 2H₂O → 2NaAlO₂ + 3H₂

Synthesis and Manufacturing Processes

Several methods have been developed for the synthesis and industrial-scale manufacturing of this compound, each with its own specific conditions and resulting product characteristics.

Laboratory Synthesis Methods

In a laboratory setting, this compound can be synthesized through various techniques, often focusing on producing high-purity material for research purposes.

Combustion Synthesis: This method offers a rapid and energy-efficient route to produce crystalline this compound. It involves an exothermic redox reaction between precursors like sodium nitrate (B79036) and aluminum nitrate nonahydrate, with a fuel such as urea (B33335). ijsr.net The mixture is heated, and upon ignition, a self-sustaining reaction produces a voluminous white solid of this compound. ijsr.net This technique can yield a homogenous product with a well-defined crystalline structure, often eliminating the need for further calcination. ijsr.net

Reaction of Aluminum Hydroxide with Sodium Hydroxide: A common laboratory and industrial method involves dissolving aluminum hydroxide in a caustic soda solution. For instance, aluminum hydroxide (gibbsite) can be dissolved in a 20–25% aqueous NaOH solution near its boiling point. wikipedia.org

Solid-State Reaction: this compound can also be prepared by the solid-state reaction of sodium hydroxide and subdivided aluminum hydrate at a temperature above the melting point of caustic soda but below 600°C. azom.com

Industrial Manufacturing Processes

On an industrial scale, the production of this compound is geared towards large quantities for commercial applications.

Bayer Process Intermediate: this compound is a key intermediate in the Bayer process for producing alumina from bauxite (B576324). In this process, bauxite is digested with sodium hydroxide at elevated temperatures and pressures, leading to the formation of a this compound solution. doaj.org

Dissolution of Aluminum Hydroxide: The most prevalent industrial method involves dissolving aluminum hydroxide in a concentrated sodium hydroxide solution (approximately 50% aqueous) in steam-heated vessels. wikipedia.org The resulting pulp is cooled to form a solid mass, which is then crushed and dehydrated in a rotary oven to produce a product containing around 90% NaAlO₂.

Spray-Drying Method: An aqueous this compound solution is first prepared, often by dissolving aluminum hydroxides in a caustic soda solution. azom.com This solution is then spray-dried to obtain the solid this compound product.

Applications of this compound in Various Industries

The diverse properties of this compound have led to its widespread use in numerous industrial sectors.

Water Treatment

In water treatment, this compound is utilized as a coagulant to remove suspended solids and some metals like chromium, barium, and copper. azom.com It also aids in the removal of dissolved silica and phosphates. Its application is particularly effective in water softening systems and for improving flocculation. Using this compound can be a sustainable method for phosphorus removal from wastewater, minimizing sludge production. researchgate.net

Paper Industry

The paper industry employs this compound for various purposes. It is used in conjunction with alum to control pH and as a sizing agent to improve the water resistance of paper. google.comippta.co It also acts as a retention aid for fillers like calcium carbonate, which enhances the opacity and brightness of the paper. lierchemexis.com

Construction Industry

In construction, this compound serves as an accelerator for the solidification of concrete, which is especially useful when working in cold weather conditions. azom.com It can significantly improve the early-stage compressive strength of cementitious materials by promoting the formation of ettringite. nih.govresearchgate.net

As a Catalyst

This compound has emerged as a promising heterogeneous base catalyst in various chemical processes. It has shown high catalytic activity in the transesterification of soybean oil for biodiesel production. acs.org Research has also demonstrated its effectiveness when prepared from waste aluminum sources, offering a low-cost and reusable catalyst option. rsc.org Furthermore, it is used as an intermediate in the production of zeolites, which are widely used as catalysts in the petrochemical industry. azom.com

Table 2: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Water Treatment | Coagulant, Flocculant, Removal of suspended solids, silica, and phosphates. azom.comresearchgate.net |

| Paper Industry | pH control, Sizing agent, Filler retention aid. google.comlierchemexis.comippta.co |

| Construction | Concrete setting accelerator, Early strength enhancer. azom.comnih.gov |

| Catalysis | Heterogeneous base catalyst for biodiesel production, Intermediate for zeolite synthesis. azom.comacs.orgrsc.org |

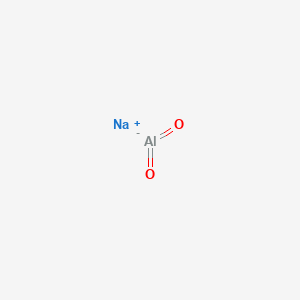

Structure

2D Structure

Properties

IUPAC Name |

sodium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYQHRNMMNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlO2, AlNaO2 | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051206 | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |

| Record name | Sodium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

>1.5 g/cm³ | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |

CAS No. |

1302-42-7, 11138-49-1 | |

| Record name | Sodium metaaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium sodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1650 °C | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis and Manufacturing Methodologies for Sodium Aluminate

Controlled Precipitation and Crystallization Dynamics

Controlled precipitation is a cornerstone of sodium aluminate synthesis, where careful manipulation of reaction conditions dictates the final product's characteristics. This method involves the reaction of soluble aluminum and sodium precursors in an aqueous solution to precipitate this compound.

Influence of Precursor Chemistry on Product Morphology and Purity

The choice of precursors significantly impacts the morphology and purity of the synthesized this compound. The reaction between aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) and sodium hydroxide (B78521) (NaOH) is a common route. unal.edu.co The concentration of these reactants is a critical parameter; higher concentrations of metal ions can lead to an increased number of nucleation sites, resulting in smaller particle sizes. unal.edu.co

Different aluminum sources, such as inorganic this compound or organic aluminum tri-sec-butoxide, can lead to vastly different product morphologies. nih.gov For instance, the use of basic aluminum sulfate (B86663) (BAS) as a precursor, when treated with a sodium carbonate solution, initially forms sodium dawsonite (B1143670) (NaAl(OH)₂CO₃). azom.com This intermediate, upon heating, decomposes to yield this compound. azom.com The morphology of the final product is influenced by the intermediate phases; for example, sodium dawsonite can form as highly agglomerated acicular particles. azom.com

The pH of the reaction system is another crucial factor that can determine the polymorphic form of the resulting this compound. unal.edu.comyu-group.co.jp In the synthesis of zeolites, where this compound is a key ingredient, controlling polymorphism is critical. Systematic adjustments of Si, Al, and NaOH mole fractions using colloidal silica (B1680970) and this compound have been shown to influence the resulting zeolite framework. acs.org

Interactive Table: Precursor Influence on this compound Synthesis

| Precursor System | Intermediate Phase | Key Control Parameters | Resulting Product/Morphology |

|---|---|---|---|

| Aluminum Nitrate & Sodium Hydroxide | - | Reagent concentration, pH | Varies with conditions, can be controlled for particle size |

| Basic Aluminum Sulfate & Sodium Carbonate | Sodium Dawsonite | Temperature, time | Acicular particles of this compound after calcination |

| Colloidal Silica & this compound | Amorphous core-shell particles | Si, Al, NaOH mole fractions | Various zeolite polymorphs (FAU, LTA, etc.) |

Kinetics and Thermodynamics of Precipitation Processes

The precipitation of aluminum hydroxide from this compound solutions is a complex process governed by both kinetic and thermodynamic factors. The process is often autocatalytic, characterized by an induction period, a steady-state period, and a period of delayed precipitation. cdnsciencepub.com The rate of precipitation is influenced by factors such as temperature, the amount of seed material, and the concentration of the solution. mdpi.com

The precipitation of gibbsite, a common form of aluminum hydroxide, from this compound solutions is considered the rate-determining step in the Bayer process. rsc.org The kinetics of this precipitation can be controlled by surface chemical reactions. google.comysxbcn.com Studies have shown that increasing the temperature can increase the precipitation rate. mdpi.com For instance, in one study, increasing the temperature from 20 to 35 °C led to an increase in the precipitation rate from 40% to 60%. mdpi.com The use of an active seed material with a high specific surface area can also significantly enhance the precipitation degree in a shorter time. mdpi.com

Thermodynamic data for the Na₂O-Al₂O₃-H₂O system is crucial for understanding phase stabilities. acs.orgcdnsciencepub.com The formation of different polymorphs of aluminum hydroxide, such as gibbsite and bayerite, is dependent on the physicochemical conditions of the precipitation reaction. researchgate.net While gibbsite is generally considered the most stable phase, bayerite can also form, particularly from cooler or less alkaline solutions. researchgate.netijcce.ac.ir The transformation between these phases is influenced by chemical conditions. researchgate.net Recent research has also identified an intermediate amorphous, tetrahedrally coordinated, this compound hydrate (B1144303) phase that mediates aluminum coordination changes during precipitation. rsc.org

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions represent another significant avenue for this compound synthesis. This method typically involves the reaction of solid precursors at elevated temperatures to form the desired product.

Mechanistic Investigations of Reaction Progress

A common solid-state reaction involves heating a mixture of sodium carbonate (Na₂CO₃) and an aluminous raw material. soton.ac.uk Another approach is the reaction between sodium hydroxide and subdivided aluminum hydrate at temperatures above the melting point of caustic soda but below 600°C. azom.comatamanchemicals.com

A detailed mechanistic study involves the thermal decomposition of sodium dawsonite. azom.comatamanchemicals.com When heated, sodium dawsonite decomposes at 320°C, releasing carbon dioxide and water. azom.comatamanchemicals.com At 500°C, a transition alumina (B75360) phase is observed. azom.comatamanchemicals.com Crystalline this compound begins to form at around 800°C, and by 1000°C, a mixture of this compound and alpha-alumina is obtained. azom.comatamanchemicals.com

The synthesis of Na-β/β"-Al₂O₃ solid electrolytes, which can involve this compound as a precursor, also provides insights into high-temperature reaction mechanisms. In these systems, the phase transformations are mainly controlled by the diffusion of stabilizing ions, and higher synthesis temperatures can enhance the transformation of β-Al₂O₃ to β"-Al₂O₃. ktu.lt

Phase Evolution and Polymorphism Control

Controlling the crystalline phase and polymorphism is critical in high-temperature synthesis. The thermal treatment of precursors derived from controlled precipitation can lead to different phases at various temperatures. For example, in one study, this compound (NaAlO₂) crystallized well at 1,000°C, and β-alumina began to form at 1,500°C. unal.edu.counal.edu.co

The phase evolution during the heating of sodium dawsonite follows a specific sequence: sodium dawsonite → amorphous phase → transition alumina (gamma/eta) → crystalline this compound. azom.comatamanchemicals.com The final product can be a mixture of phases, such as this compound and alpha-alumina at 1000°C. azom.com

In the synthesis of Na–βʺ-Al₂O₃, the relative content of the βʺ-Al₂O₃ phase is closely related to the sodium content and the synthesis temperature. honghechem.com However, at high sintering temperatures, the volatilization of Na₂O can lead to the transformation of the desired βʺ-Al₂O₃ phase to the β-Al₂O₃ phase. honghechem.com

A recent study on the synthesis of aluminum nitride from this compound and carbon black under a nitrogen atmosphere revealed a complex phase evolution. mdpi.com With increasing temperature, β-NaAlO₂ transformed to γ-NaAlO₂, which then formed β″-Al₂O₃ and β-Al₂O₃. mdpi.com These intermediate alumina phases then underwent direct nitridation to form aluminum nitride. mdpi.com

Interactive Table: Phase Evolution in High-Temperature Synthesis

| Starting Material | Temperature (°C) | Observed Phases |

|---|---|---|

| Sodium Dawsonite | 320 | Decomposition (CO₂ and H₂O evolution) |

| 500 | Transition Alumina (gamma/eta) | |

| 800 | Crystalline this compound (traces) | |

| 1000 | Mixture of this compound and Alpha Alumina | |

| Precipitated solid from Al(NO₃)₃ & NaOH | 1000 | Well-crystallized this compound (NaAlO₂) |

| 1200 | More defined this compound phase | |

| 1500 | Formation of β-alumina begins | |

| This compound & Carbon Black (N₂ atm) | 800-1100 | β-NaAlO₂ → γ-NaAlO₂ |

| 1200-1300 | β″-Al₂O₃ and β-Al₂O₃ |

Solution Combustion Synthesis Approaches

Solution combustion synthesis is a rapid and energy-efficient method for producing crystalline materials, including this compound. ijsr.net This technique involves a self-sustaining, exothermic redox reaction in an aqueous solution containing a fuel and an oxidizer. ijsr.net

In a typical process, precursors such as sodium nitrate (NaNO₃) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) are used as oxidizers, while a fuel like urea (B33335) (CO(NH₂)₂) or honey is employed. ijsr.netijfmr.comijfmr.com The mixture is heated, leading to boiling, dehydration, and decomposition with the evolution of gases. ijfmr.com The highly exothermic nature of the reaction leads to spontaneous ignition and the formation of a voluminous, foamy ash. ijfmr.com This ash, the desired this compound, is often highly crystalline, sometimes eliminating the need for further calcination. ijsr.net

Research has shown that this method can produce single-phase this compound with high crystallinity and a well-defined structure. ijsr.net For instance, one study reported the synthesis of this compound nanophosphor at 450°C using honey as a fuel. ijfmr.comijfmr.com The resulting product had an average particle size of 23 nm. ijfmr.com The high temperatures generated during combustion facilitate the crystallization and phase formation of the product. ijsr.net

Fuel-Oxidizer System Optimization

A promising advanced synthesis route is the combustion method, also known as solution combustion or self-propagating high-temperature synthesis (SHS). ijsr.net This technique offers a rapid and energy-efficient alternative to traditional high-temperature solid-state reactions. ijsr.net The process involves a self-sustaining exothermic redox reaction between a fuel and an oxidizer in an aqueous solution. ijsr.net

Key components of this system include:

Oxidizers: Metal nitrates, such as aluminum nitrate, are commonly used. primescholars.com

Fuels: Urea and glycine (B1666218) are frequently employed as fuels. ijsr.netprimescholars.com

The optimization of the fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and the amount of gas produced. primescholars.com This, in turn, affects the characteristics of the resulting this compound powder. primescholars.com For instance, studies on the synthesis of alumina powders using glycine as fuel and aluminum nitrate as an oxidizer have shown that varying this ratio impacts the thermodynamic modeling of the combustion reaction. primescholars.com Research into the synthesis of other complex oxides, such as KOH/Ca12AlO33 nanocatalysts, has also demonstrated that the fuel-to-oxidizer ratio significantly affects the crystallinity, particle size, and specific surface area of the final product. frontiersin.org

Structural Control and Crystallinity Enhancement

The combustion synthesis method has proven effective in producing highly crystalline and phase-pure this compound. ijsr.net The high temperatures generated during the exothermic reaction facilitate crystallization and the formation of the desired phase, often without the need for subsequent calcination steps. ijsr.net X-ray diffraction (XRD) analysis of this compound synthesized via this method has revealed sharp and intense diffraction peaks, indicating a well-defined crystalline structure. ijsr.net

In one study, using sodium nitrate and aluminum nitrate as precursors and urea as fuel, a self-sustaining exothermic reaction was initiated by heating the solution to approximately 300°C. ijsr.net The resulting product was a voluminous, white, crystalline solid. ijsr.net XRD analysis confirmed the formation of a single-phase monoclinic structure of this compound with high crystallinity. ijsr.net

Furthermore, research on the carbothermal reduction and nitridation of this compound to synthesize aluminum nitride has shown that the initial crystal structure of the alumina precursor plays a crucial role. mdpi.com By heating this compound with carbon in a nitrogen atmosphere, high-energy θ-Al2O3 and η-Al2O3 can be formed, which facilitates the nitridation process at lower temperatures. mdpi.com This highlights the importance of controlling the crystalline phase during synthesis to influence subsequent reactions and product properties. mdpi.com

Industrial Production Processes and Process Intensification

The industrial production of this compound is predominantly linked to the Bayer process for alumina refining. wikipedia.orgepa.ie However, efforts are being made to intensify these processes and recover valuable materials from by-product streams.

Bayer Process Integration and Challenges

The Bayer process is the primary industrial method for refining bauxite (B576324) ore to produce alumina (aluminum oxide). wikipedia.orgredmud.org In this process, bauxite is digested in a hot sodium hydroxide solution under pressure. epa.ieillinois.edu This dissolves the aluminum-bearing minerals, forming a this compound solution. epa.ie

Key Steps of the Bayer Process:

Digestion: Bauxite is heated with a caustic soda solution (150-200 °C) to dissolve alumina as this compound. wikipedia.org

Clarification: The insoluble impurities, known as red mud, are separated from the this compound solution. epa.ieredmud.org

Precipitation: The clarified solution is cooled and seeded with aluminum hydroxide crystals to precipitate gibbsite. wikipedia.org

Calcination: The precipitated aluminum hydroxide is washed and heated to produce pure alumina. epa.ie

Challenges:

Silica Content: Bauxite ores with high silica content are problematic as the silica reacts to form insoluble sodium aluminum silicate (B1173343), which leads to a loss of both alumina and sodium hydroxide, making the process uneconomical for bauxites with more than 10% silica. wikipedia.orgtaylorandfrancis.com

Impurities: Organic and inorganic impurities in the bauxite can accumulate in the process liquor. wikipedia.orgmdpi.com Organic impurities can affect the precipitation of gibbsite and the quality of the final alumina product. wikipedia.orgmdpi.com Inorganic impurities like iron, zinc, and copper can also impact the stability of the aluminate solution and the purity of the alumina. mdpi.com

Red Mud: The disposal of red mud, a highly caustic by-product, presents a significant environmental challenge. wikipedia.org

Interactive Data Table: Bayer Process Operating Conditions

| Parameter | Condition | Reference |

| Digestion Temperature | 150 - 200 °C | wikipedia.org |

| Bauxite Silica Content | < 10% for economic viability | wikipedia.org |

| Caustic Soda Concentration | Varies depending on bauxite type | rwth-aachen.de |

Recovery and Purification Techniques from By-Product Streams

Significant research is focused on recovering valuable materials from the by-products of the Bayer process and other industrial streams.

From Red Mud: Processes have been developed to recover soda and alumina from Bayer process red mud. One such method involves digesting the red mud with sulfur dioxide, followed by selective precipitation of silica. The resulting liquor is then causticized to precipitate calcium sulfite, leaving a this compound solution that can be returned to the Bayer circuit. google.com

From High-Silica Materials: An improved process allows for the recovery of this compound from the digestion of high-silica aluminous materials. google.com This involves concentrating the digest solution, seeding it to crystallize this compound, and then washing the crystals to remove the high-caustic mother liquor. google.com

From Industrial Wastewater: Solutions containing aluminum from industrial processes, such as those used for surface treatment of aluminum parts, can be transformed into this compound. remondis-lippe-plant.com This recovered this compound can then be used as a precipitating agent in wastewater treatment to remove substances like phosphate. remondis-lippe-plant.com

Purification of Bayer Liquor: The accumulation of impurities like sodium oxalate (B1200264) in the Bayer liquor is a significant issue. google.comnih.gov Research has focused on methods to remove these impurities. For instance, ultrasound-assisted crystallization has been shown to enhance the removal of sodium oxalate from the process liquor. nih.gov Another patented process involves treating the supersaturated this compound solution to precipitate and remove sodium oxalate. google.com

Interactive Data Table: this compound Recovery and Purification

| Source/By-product | Recovery/Purification Method | Key Outcome | Reference |

| Bayer Process Red Mud | Digestion with SO2, selective precipitation, causticization | Recovery of this compound solution | google.com |

| High-Silica Aluminous Materials | Concentration, seeding, crystallization, washing | Recovery of this compound crystals | google.com |

| Industrial Aluminum Solutions | Filtration and chemical transformation | Production of this compound for wastewater treatment | remondis-lippe-plant.com |

| Bayer Process Liquor | Ultrasound-assisted crystallization | Enhanced removal of sodium oxalate | nih.gov |

Fundamental Chemical Reactivity, Speciation, and Reaction Mechanisms of Sodium Aluminate

Aqueous Solution Chemistry and Aluminate Speciation

In aqueous solutions, sodium aluminate dissociates to form sodium cations (Na⁺) and aluminate anions. The speciation of the aluminate ion is highly dependent on the solution conditions, particularly concentration and pH.

Spectroscopic techniques, primarily Raman and 27Al Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the various aluminate species present in alkaline solutions. In dilute solutions, the predominant species is the tetrahedral aluminate monomer, Al(OH)₄⁻. aqw.com.auosti.gov Raman spectroscopy of these solutions reveals a characteristic symmetric stretching vibration of the Al(OH)₄⁻ ion at approximately 620 cm⁻¹. aqw.com.au

As the concentration of aluminate increases, evidence for the formation of oligomeric species emerges. acs.orgnih.gov Raman spectra of concentrated solutions show the appearance of new bands, typically around 535-550 cm⁻¹ and 695-720 cm⁻¹, which are attributed to the formation of a dimeric species. acs.orgrsc.org This dimer is often proposed to be the oxo-bridged species [(HO)₃Al–O–Al(OH)₃]²⁻ or represented as (Al(OH)₄)₂²⁻(aq). aqw.com.aursc.org The dimerization is reported to become significant at aluminate concentrations greater than 1.5 M. acs.orgnih.gov

27Al NMR spectroscopy further corroborates these findings. The Al(OH)₄⁻ monomer exhibits a resonance at approximately 77-78 ppm. nih.gov Changes in the 27Al NMR chemical shifts with increasing concentration are indicative of shifts in the speciation equilibrium, including the formation of dimers. rsc.org While the existence of the octahedral Al(OH)₆³⁻ species in solution has been debated, spectroscopic evidence under extremely high caustic conditions has been sought, though the tetrahedral Al(OH)₄⁻ and its dimer remain the most widely accepted species under typical conditions. osti.govresearchgate.net

Table 1: Spectroscopic Identification of Aluminate Species

| Species | Formula | Spectroscopic Technique | Characteristic Signal |

|---|---|---|---|

| Monomeric Aluminate | Al(OH)₄⁻ | Raman Spectroscopy | ~620 cm⁻¹ (symmetric stretch) |

| 27Al NMR Spectroscopy | ~77-78 ppm |

The aluminate species in solution are in a dynamic equilibrium. The interconversion between the monomeric Al(OH)₄⁻ and its dimeric form is a key dynamic process, influenced by the total aluminate and hydroxide (B78521) concentrations. rsc.org this compound solutions, particularly supersaturated ones, are known to be metastable. This metastability is crucial in processes like the Bayer process, where the controlled precipitation of aluminum hydroxide (gibbsite) is required. rsc.org

The transformation from the tetrahedrally coordinated aluminate in solution to the octahedrally coordinated aluminum in solid gibbsite (Al(OH)₃) is a critical step in precipitation. osti.gov The presence of various aluminate species, including monomers and oligomers, can influence the nucleation and growth kinetics of the solid phase. The stability and interconversion of these species are also affected by the presence of cations in the solution. researchgate.net

Solvent interactions, specifically hydration, play a significant role in the structure and stability of aluminate ions. Ab initio quantum mechanical calculations and molecular dynamics (MD) simulations have provided insights into the hydration of the Al(OH)₄⁻ ion. geoscienceworld.orgnih.gov These studies show that water molecules form hydration shells around the aluminate anion.

Reaction Kinetics and Thermodynamic Analysis

The reactivity of this compound is dictated by the kinetics and thermodynamics of its reactions, such as precipitation and oligomerization.

The rates of reactions involving this compound are strongly influenced by several factors:

pH (Alkalinity): High alkali (hydroxide) concentrations can inhibit the precipitation of gibbsite from this compound solutions. mdpi.com The speciation of aluminate is pH-dependent, which in turn affects reaction pathways. capes.gov.br

Temperature: Temperature has a significant effect on reaction kinetics. For instance, the precipitation rate of gibbsite from this compound solutions is temperature-dependent, with studies showing an optimal temperature for maximizing the precipitation rate. mdpi.comresearchgate.net

Concentration: The concentrations of both this compound and free hydroxide are critical. Supersaturation is the driving force for precipitation, and higher concentrations of aluminate can lead to the formation of oligomeric species, which can have different reactivities compared to the monomer. acs.orgnih.govresearchgate.net Kinetic models for gibbsite precipitation often follow second-order reaction kinetics. researchgate.net

Table 2: Factors Influencing Gibbsite Precipitation Kinetics from this compound Solutions

| Factor | Effect on Precipitation Rate |

|---|---|

| Temperature | Increases to an optimum, then may decrease. |

| NaOH Concentration | High concentrations can inhibit precipitation. mdpi.com |

| Aluminate Concentration | Higher supersaturation increases the driving force. |

| Seed Surface Area | Increased seed area generally increases the precipitation rate. mdpi.com |

Thermodynamic analysis provides insight into the feasibility and energy changes associated with aluminate reactions. Ab initio calculations have been used to determine the energetics of various reaction pathways.

The acid dissociation of hydrated aluminum hydroxide, Al(OH)₃·H₂O, to form Al(OH)₄⁻ and a proton has been studied computationally. The calculated free energy change for this reaction is small, suggesting that Al(OH)₄⁻ is the dominant species in all but very acidic conditions. geoscienceworld.orgscispace.com

The dimerization of the aluminate monomer has also been investigated thermodynamically. A study using Raman spectroscopy estimated the apparent logarithm of the dimerization equilibrium constant (log Kdimer) to be 0.97 ± 0.04 at approximately 25 °C for aluminate concentrations above 1.5 M. acs.orgnih.gov

The activation energy for the precipitation of gibbsite has been determined through kinetic studies. These values can vary depending on the specific conditions, such as the presence of seed materials. For example, the precipitation of super-fine aluminum hydroxide has been modeled with second-order reaction kinetics. researchgate.net The apparent activation energies for the dimerization and trimerization of olefins, a related field of oligomerization, have been found to be in the range of 21-33 kJ/mol, although this is not directly for aluminate oligomerization. researchgate.net

Mechanisms of Interaction with Diverse Chemical Systems

This compound demonstrates versatile reactivity across various chemical environments, playing a crucial role in processes ranging from cement hydration to water purification and industrial catalysis. Its behavior is dictated by its ability to act as a source of highly reactive alumina (B75360) and to influence the alkalinity of the system.

Hydration Mechanisms in Cementitious Matrices

In cementitious systems, this compound functions as a potent accelerator, significantly influencing the early stages of hydration and strength development. mdpi.comlpnu.ua When introduced into a cementitious matrix, this compound rapidly dissolves, providing a source of tetrahydroxy aluminate ions ([Al(OH)₄]⁻) and hydroxide ions (OH⁻). mdpi.com This dual contribution is central to its accelerating effect.

The primary mechanism involves the rapid reaction of aluminate ions with calcium (Ca²⁺) and sulfate (B86663) (SO₄²⁻) ions present in the pore solution to form ettringite (AFt). mdpi.comresearchgate.net This process is significantly faster than the dissolution of aluminate phases from the cement clinker itself. The increased alkalinity from the hydroxide ions further promotes the dissolution of slag and other supplementary cementitious materials, releasing more reactants into the system. mdpi.com

The rapid formation and precipitation of ettringite crystals and calcium aluminate hydrate (B1144303) (C-A-H) phases contribute to the early stiffening and setting of the concrete. mdpi.comresearchgate.net This initial structure provides a framework for subsequent hydration products, such as calcium silicate (B1173343) hydrate (C-S-H) gel, to form upon, leading to a denser microstructure and enhanced early compressive strength. researchgate.net Research has shown that the addition of this compound can significantly increase the 3-day compressive strength of phosphogypsum-based cementitious materials. researchgate.net

Table 1: Effect of this compound on Early Hydration of Cementitious Materials

| Parameter | Effect of this compound Addition | Underlying Mechanism | Reference |

|---|---|---|---|

| Setting Time | Significantly shortened | Rapid formation of ettringite and calcium aluminate hydrates. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Early Compressive Strength | Substantially increased | Accelerated formation of hydration products, leading to a denser early-age microstructure. researchgate.net | researchgate.net |

| Ettringite (AFt) Formation | Promoted and accelerated | Provides a readily available source of aluminate ions for reaction with calcium and sulfate. mdpi.comlpnu.ua | mdpi.comlpnu.ua |

| Calcium Silicate Hydrate (C-S-H) Formation | Can be indirectly affected | Initial ettringite structure provides nucleation sites; however, excessive aluminate can hinder C₃S hydration. mdpi.comethz.ch | mdpi.comethz.ch |

Coagulation and Flocculation Mechanisms in Aqueous Systems

This compound is a highly effective coagulant and flocculant, particularly in water and wastewater treatment. itswatergroup.comaluminachemicals.net Its primary function is to destabilize colloidal particles and facilitate their aggregation into larger, settleable flocs. ajchem-a.com The mechanism of action is twofold, involving both charge neutralization and sweep flocculation.

Upon addition to water, this compound hydrolyzes to form aluminum hydroxide [Al(OH)₃] precipitates and increases the pH of the water. itswatergroup.comtidjma.tn The aluminum hydroxide can exist as various charged species depending on the pH. These positively charged aluminum species can adsorb onto the surface of negatively charged colloidal particles (like clays, organic matter, and microorganisms), neutralizing their surface charge. bioline.org.brsswm.info This reduction in electrostatic repulsion allows the particles to come closer together, initiating the coagulation process. bioline.org.br

In a mechanism known as "sweep flocculation," an excess of this compound leads to the formation of voluminous, gelatinous aluminum hydroxide precipitates. sswm.info As these precipitates settle, they enmesh and sweep suspended particles out of the water column, effectively clarifying the water. sswm.info

A key advantage of this compound is its alkaline nature, which can be beneficial when treating acidic or low-alkalinity waters, as it provides both the coagulating agent (aluminum) and the alkalinity needed for effective coagulation without the need for additional chemicals like lime or caustic soda. itswatergroup.comnhmrc.gov.au This makes it a versatile tool for treating a wide range of water sources. aluminachemicals.nettidjma.tn

Table 2: Coagulation and Flocculation Mechanisms of this compound

| Mechanism | Description | Key Factors | Reference |

|---|---|---|---|

| Charge Neutralization | Positively charged aluminum species adsorb onto and neutralize the negative charge of colloidal particles, reducing repulsive forces. | Surface charge of colloids, pH of the water. | bioline.org.brsswm.info |

| Sweep Flocculation | Formation of voluminous aluminum hydroxide precipitates that enmesh and remove suspended particles as they settle. | Dosage of this compound, mixing conditions. | sswm.info |

| pH Adjustment | Increases the pH of the water, which can optimize the conditions for coagulation. | Initial pH and alkalinity of the water. | itswatergroup.comtidjma.tn |

Catalytic Reaction Pathways and Active Site Dynamics

This compound serves as a versatile solid base catalyst and catalyst support in various organic reactions. sigmaaldrich.comchemrxiv.org Its catalytic activity stems from its strong basic sites and its ability to be modified to create specific active centers.

In transesterification reactions, such as the production of biodiesel, this compound has demonstrated high efficiency. sigmaaldrich.comchemrxiv.org The basic sites on the catalyst surface are believed to activate the alcohol (e.g., methanol) to form a methoxide (B1231860) anion. This highly nucleophilic species then attacks the carbonyl group of the triglyceride, leading to the formation of fatty acid methyl esters (biodiesel) and glycerol. acs.org The solid nature of the catalyst allows for easy separation from the reaction mixture, making it a more sustainable alternative to homogeneous catalysts. chemrxiv.org

This compound is also used as a precursor or component in the synthesis of other catalysts, such as zeolites. For instance, it is a key ingredient in the preparation of ZSM-5, a widely used zeolite catalyst in the petrochemical industry. essentialchemicalindustry.org In this context, the this compound provides the aluminum source necessary for the formation of the aluminosilicate (B74896) framework of the zeolite.

Table 3: Catalytic Applications of this compound

| Reaction Type | Role of this compound | Mechanism/Key Features | Reference |

|---|---|---|---|

| Transesterification (Biodiesel Production) | Solid base catalyst | Activation of alcohol to form a nucleophilic alkoxide species. acs.org | sigmaaldrich.comchemrxiv.orgacs.org |

| Isomerization of Alkenes and Amines | Catalyst | Facilitates the rearrangement of molecular structures. | atamanchemicals.com |

| Synthesis of Zeolites (e.g., ZSM-5) | Precursor | Provides the aluminum source for the aluminosilicate framework. | essentialchemicalindustry.org |

| Catalyst Support (as Sodium Silicoaluminate) | Carrier for active metals | Provides a high surface area and basic properties to enhance catalytic activity and stability. spipharma.com | spipharma.com |

Erosion Resistance Mechanisms in Silicate Hydrate Systems

In geopolymer systems, which are alkali-activated aluminosilicate binders, the primary reaction product is often a this compound silicate hydrate (N-A-S-H) gel. rsc.orgresearchgate.net This N-A-S-H gel is analogous to the calcium silicate hydrate (C-S-H) gel in Portland cement systems and is the key to the material's strength and durability. frontiersin.org

Molecular dynamics simulations have provided insights into the erosion resistance of N-A-S-H gels in environments such as sodium sulfate solutions. rsc.orgresearchgate.net While the infiltration of water molecules and sodium ions can cause some expansion and a reduction in tensile strength, the N-A-S-H structure exhibits a remarkable self-repairing capability. rsc.org

The stability of the N-A-S-H gel is influenced by the Si/Al ratio. A higher Si/Al ratio generally leads to a more polymerized and stable structure with higher tensile strength and elastic modulus. acs.org The presence of sodium ions is crucial for charge balancing the aluminate tetrahedra within the framework, and their leaching can lead to structural instability. frontiersin.org

Table 4: Erosion Resistance Mechanisms of N-A-S-H Gels

| Phenomenon | Mechanism | Consequence | Reference |

|---|---|---|---|

| Infiltration of H₂O and Na⁺ ions | Causes slight expansion of the N-A-S-H gel structure. | Reduced tensile strength. | rsc.orgresearchgate.net |

| "Self-repair" of fractured structures | Adsorbed Na⁺ ions interact with reactive oxygen species from broken bonds to reform the framework. | Partial alleviation of tensile rupture, enhanced toughness, and improved resistance to sulfate attack. rsc.org | rsc.orgresearchgate.net |

| Influence of Si/Al ratio | Higher Si/Al ratio leads to a more polymerized structure with more Si-O-Si bonds. | Increased tensile strength and elastic modulus of the N-A-S-H gel. acs.org | acs.org |

Advanced Characterization Techniques and Spectroscopic Analysis of Sodium Aluminate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the local atomic environment and vibrational modes within sodium aluminate, offering a window into its coordination chemistry and phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR, is a powerful tool for investigating the coordination environment of aluminum in this compound. The 27Al nucleus is highly abundant (100%) and sensitive to its local surroundings, making 27Al MAS NMR an effective probe of aluminum speciation. rsc.orgosti.gov

In situ 27Al MAS NMR spectroscopy has been employed to monitor the transformation of aluminum coordination during the synthesis and dissolution of this compound. rsc.org The chemical shift in 27Al NMR spectra is indicative of the aluminum coordination number. Tetrahedrally coordinated aluminum (AlO4) typically exhibits a chemical shift around 80 ppm, while octahedrally coordinated aluminum (AlO6) resonates near 0 ppm. rsc.orgoptica.org

Studies have utilized 27Al MAS NMR to follow the dissolution of aluminum hydroxide (B78521) (containing octahedral Al) into alkaline solutions to form tetrahedral aluminate species like [Al(OH)4]-. rsc.orgosti.gov Conversely, the precipitation of this compound from solution can be tracked by the appearance of signals corresponding to specific crystalline or amorphous phases. For instance, the formation of an amorphous tetrahedrally coordinated this compound hydrate (B1144303) phase has been identified as an intermediate during crystallization. rsc.org

The combination of 27Al MAS NMR with other NMR techniques, such as 29Si MAS NMR in the context of aluminosilicates, provides further insights into the connectivity and ordering of the aluminate and silicate (B1173343) frameworks. nih.gov Double-resonance NMR experiments like 27Al{29Si} REDOR can reveal the proximity of aluminum and silicon atoms, confirming the incorporation of aluminum into the silicate structure. nih.govrsc.org

Table 1: Typical 27Al NMR Chemical Shifts for Aluminum Coordination in Aluminate Systems

| Coordination Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Tetrahedral (AlO4) | ~58-80 | rsc.orgoptica.orgnih.gov |

Raman and Infrared (IR) Spectroscopies for Molecular Vibrations

Raman and Infrared (IR) spectroscopies are complementary techniques that probe the vibrational modes of molecules and crystal lattices, providing a fingerprint of the chemical bonds present in this compound. These methods are sensitive to the coordination geometry of the aluminate ion and can distinguish between different crystalline and solution-state species. unze.baoptica.org

In aqueous this compound solutions, Raman and IR spectroscopy have been used to identify various aluminate species. optica.orgysxbcn.com For example, the symmetric and asymmetric Al-O stretching vibrations of the tetrahedral [Al(OH)4]- ion are observed in both Raman and IR spectra. ysxbcn.com The presence of other bands can indicate the formation of dimeric or polymeric aluminate species, especially at high concentrations. optica.orgresearchgate.net

For solid this compound, these techniques can differentiate between various crystalline forms. For instance, Raman spectroscopy can distinguish between monothis compound (MSA) and nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA) by the position of the AlO6 vibration. rsc.org The vibrational frequencies characteristic of tetrahedral and octahedral aluminum sites have been identified by correlating spectroscopic data with 27Al MAS NMR results. optica.org

Table 2: Characteristic Vibrational Frequencies for Aluminate Species

| Vibrational Mode | Wavenumber (cm-1) | Technique | Al Coordination | Reference |

|---|---|---|---|---|

| Al-O Asymmetric Stretch | ~725 | Infrared | Tetrahedral | ysxbcn.com |

| Al-O Symmetric Stretch | ~621 | Raman | Tetrahedral | ysxbcn.com |

| Al(OAl)3 Vibration | ~450 | Raman | Tetrahedral (MSA) | rsc.org |

| AlO6 Vibration | ~500 | Raman | Octahedral (NSA) | rsc.org |

| Al-O Stretch | 823, 540 | Infrared | Tetrahedral | optica.org |

X-ray Absorption Spectroscopy (XAS) for Local Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure around a specific atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govpsi.ch

For aluminates, Al K-edge XANES can effectively distinguish between tetrahedral and octahedral aluminum coordination. psi.chresearchgate.netacs.org Theoretical calculations, such as those using time-dependent density functional theory (TDDFT), have been employed to interpret the experimental XANES spectra and assign spectral features to specific electronic transitions. psi.ch

XAS studies on concentrated this compound solutions have revealed that the pre-edge features in the Al K-edge XANES spectra are sensitive to ion pairing between sodium and aluminate ions. nih.gov This makes XANES a valuable tool for probing ion-ion interactions in complex electrolyte solutions, which are often difficult to characterize with other techniques. nih.gov Furthermore, XAS has been used to study the local environment of dopants, such as titanium, in sodium alanate (sodium aluminum hydride), providing insights into the catalytic mechanism for hydrogen storage applications. aip.org

Diffraction and Imaging Techniques for Microstructural Analysis

While spectroscopic methods provide information at the atomic and molecular level, diffraction and imaging techniques are essential for characterizing the long-range order, crystallinity, and morphology of this compound.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a fundamental technique for the identification of crystalline phases and the determination of crystallinity in solid materials. ijsr.netijsr.net The diffraction pattern is unique to a specific crystal structure, allowing for the identification of the phases present in a sample of this compound. unal.edu.counal.edu.co

XRD analysis has been widely used to characterize this compound synthesized by various methods, such as combustion synthesis and controlled precipitation. ijsr.netijsr.netunal.edu.co The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and the purity of the phase. For example, sharp and intense peaks in the XRD pattern of this compound prepared by combustion synthesis indicated a highly crystalline, single-phase monoclinic structure. ijsr.netijsr.net

XRD is also crucial for studying phase transformations that occur during the heat treatment of this compound precursors. unal.edu.coazom.com For instance, the crystallization of NaAlO2 from an amorphous precursor at a specific temperature can be monitored by the emergence of its characteristic diffraction peaks. unal.edu.co At higher temperatures, the formation of other phases, such as β-alumina, can also be identified. unal.edu.counal.edu.co

Table 3: Representative XRD Peak Positions (2θ) for Monoclinic this compound (NaAlO2) Note: The exact peak positions and intensities can vary depending on the specific crystalline form and experimental conditions. This table provides a general representation.

| 2θ (degrees) |

|---|

| ~18.3 |

| ~20.5 |

| ~30.8 |

| ~31.9 |

| ~36.0 |

| ~37.2 |

| ~43.8 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, particle size, and microstructure of materials. unze.bamdpi.com

SEM provides high-resolution images of the surface topography of this compound particles. It has been used to examine the morphology of aluminum hydroxide crystals precipitated from this compound solutions, revealing different shapes such as acicular and lamellar crystals depending on the precipitation conditions. ceed.wa.edu.au SEM analysis of zeolites synthesized from this compound has shown cubic morphologies. researcher.life

TEM offers even higher resolution and can provide information about the internal structure of particles, including the presence of pores. core.ac.ukbwise.kr For instance, TEM has been used to observe the porous structure of spherical amorphous aluminum hydroxide particles and to confirm the morphology of nanorods. bwise.kr In the study of hydrogarnet formation in high-calcium this compound solutions, both SEM and TEM were used to analyze the morphology of the reaction products. mdpi.com

Thermal Analysis and Elemental Composition Techniques

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetry (DTG), are essential techniques for investigating the thermal stability and decomposition profile of this compound. TGA continuously measures the mass of a sample as it is heated at a constant rate, while DTG plots the rate of mass change, allowing for the precise identification of temperatures at which decomposition events occur. mdpi.com

Research on this compound precursors, such as sodium dawsonite (B1143670), provides insight into the thermal transformations leading to the formation of the final compound. In one such study, a sample was heated to 1300°C at a rate of 10°C/min in air. azom.com The analysis revealed distinct stages of weight loss. A significant weight loss of 36.27% was recorded in the temperature range of 100-500°C, which is primarily attributed to the elimination of water and carbon dioxide from the precursor material. azom.com This initial, major weight loss is followed by a much smaller loss of approximately 1.35% between 500°C and 800°C. azom.com

The DTG curve pinpoints the temperatures of maximum decomposition rates, which appear as peaks. For the precursor, a prominent endothermic peak is observed at 300°C, corresponding to the main decomposition event. azom.com Furthermore, Differential Thermal Analysis (DTA), often run concurrently with TGA, shows a distinct exothermic peak centered at 828°C. azom.com This event, which does not involve weight loss, is assigned to the crystallization of amorphous material into the stable this compound phase. azom.com

The thermal events observed during the analysis of this compound and its precursors are summarized in the table below.

| Temperature Range (°C) | Mass Loss (%) | Associated Thermal Event | Technique |

| 100 - 500 | 36.27% | Elimination of H₂O and CO₂ from precursor | TGA |

| 300 | Peak | Maximum rate of decomposition | DTG/DTA (Endothermic) |

| 500 - 800 | 1.35% | Minor decomposition | TGA |

| 828 | - | Crystallization of this compound | DTA (Exothermic) |

This interactive table summarizes the key thermal events during the analysis of a this compound precursor, based on research findings. azom.com

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of this compound with high accuracy and sensitivity. acs.orgresearchgate.netfigshare.comacs.org This method is crucial for quality control, verifying the stoichiometry of sodium (Na) and aluminum (Al), and quantifying trace metal impurities that may be present in the material. scielo.brresearchgate.net

The ICP-OES analysis process begins with sample preparation, which typically involves the complete dissolution of the solid this compound sample to create a liquid solution. scielo.br This is often achieved through microwave-assisted acid digestion, using a mixture of acids such as nitric acid (HNO₃) and hydrofluoric acid (HF). scielo.br

Once the sample is in solution, it is introduced into the ICP-OES instrument. The liquid is converted into an aerosol and directed into a high-temperature argon plasma (approximately 10,000 K). researchgate.net The intense heat of the plasma excites the atoms of each element, causing them to emit light at characteristic wavelengths. The instrument's optical system separates these wavelengths, and detectors measure the intensity of the emitted light for each element. fda.gov The intensity is directly proportional to the concentration of the element in the sample, allowing for precise quantification. fda.gov For the analysis of this compound, specific emission lines are monitored, such as 396.152 nm for aluminum and 589.592 nm for sodium. researchgate.net

ICP-OES analysis provides a detailed elemental profile of a this compound sample. The results are used to confirm the Na/Al ratio and to ensure the material meets purity standards for various industrial and catalytic applications.

| Element | Emission Wavelength (nm) | Typical Concentration | Purpose of Analysis |

| Sodium (Na) | 589.592 researchgate.net | Major Component | Stoichiometric Verification |

| Aluminum (Al) | 396.152 researchgate.net | Major Component | Stoichiometric Verification |

| Silicon (Si) | - | Trace | Impurity Quantification researchgate.net |

| Iron (Fe) | - | Trace | Impurity Quantification researchgate.net |

| Calcium (Ca) | - | Trace | Impurity Quantification researchgate.net |

| Zinc (Zn) | - | Trace | Impurity Quantification researchgate.net |

This interactive table presents an example of elemental analysis data for a this compound sample obtained via ICP-OES, highlighting the elements of interest and the reason for their analysis. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of Sodium Aluminate

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are instrumental in elucidating the intrinsic properties of aluminate species and the energetics of their reactions. These first-principles methods provide a fundamental understanding of the electronic structure and bonding that govern the behavior of sodium aluminate.

Molecular Structure and Electronic Properties of Aluminate Species

In aqueous solutions, the primary aluminate species is the tetrahedral aluminate ion, [Al(OH)₄]⁻. researchgate.net DFT calculations have been employed to investigate the geometric and electronic structures of this and other related aluminate species. researchgate.netresearchgate.net Ab initio molecular dynamics simulations suggest that the deprotonated hexa-hydrate complex, [Al(H₂O)₂(OH)₄]⁻, can evolve into the tetra-coordinated aluminate ion, Al(OH)₄⁻, with two water molecules in the second solvation shell. researchgate.net

Studies combining DFT with spectroscopic methods have provided evidence for the existence of other aluminate species in concentrated solutions, including the dimeric ion [Al₂O(OH)₆]²⁻. researchgate.net DFT calculations suggest that the formation of iso-oligomers, such as iso-tetramers and iso-pentamers, is energetically more favorable than cyclic hexamers, and these oligomers may play a crucial role in the nucleation and growth of gibbsite. researchgate.net Furthermore, under conditions of high alkalinity, the formation of a six-coordinate aluminate species has been proposed, supported by UV, IR, and Raman spectroscopy, with DFT calculations helping to interpret the spectral data. ysxbcn.comresearchgate.net

The electronic properties, such as charge distribution and bond orders, of these aluminate species are critical for understanding their reactivity. DFT studies can quantify the charge transfer between aluminum and oxygen atoms and how it is influenced by the surrounding solvent and counter-ions. figshare.com For instance, the addition of dopants to aluminum clusters has been shown through DFT to modify their electronic properties, such as ionization energy and electron affinity. researchgate.netresearchgate.netmdpi.com

Table 1: Calculated Properties of Aluminate Species

| Species | Coordination | Key Computational Finding | Reference |

|---|---|---|---|

| [Al(OH)₄]⁻ | Tetrahedral | Dominant species in many alkaline solutions. researchgate.net | researchgate.net |

| [Al₂O(OH)₆]²⁻ | Tetrahedral | Evidence for this dimeric species in concentrated solutions. researchgate.net | researchgate.net |

| Al(OH)₆³⁻ | Octahedral | Proposed existence in highly caustic solutions, supported by spectroscopic and DFT analysis. ysxbcn.comresearchgate.net | ysxbcn.comresearchgate.net |

| Iso-oligomers | - | Energetically favorable over cyclic structures, potentially key for nucleation. researchgate.net | researchgate.net |

Energetics of Reaction Pathways and Transition States

DFT calculations are crucial for mapping the potential energy surfaces of reactions involving this compound, including dissolution, precipitation, and polymerization. By calculating the energies of reactants, products, and transition states, researchers can determine reaction mechanisms and activation barriers.

For example, DFT has been used to study the transformation of the tetrahedral [Al(OH)₄]⁻ ion to the octahedrally coordinated aluminum found in solid gibbsite (Al(OH)₃). goldschmidt.info This process is fundamental to the Bayer process for alumina (B75360) production. Understanding the energetics of intermediate species and transition states is key to controlling the crystallization process. goldschmidt.info

Furthermore, DFT calculations can elucidate the role of catalysts and additives. For instance, studies have shown that the presence of sodium can lower the energy barriers for certain reactions on carbonaceous surfaces. researchgate.net In the context of zeolites, periodic DFT calculations have been used to understand the synergistic mechanisms between extraframework aluminum species and Brønsted acid sites, which influence the catalytic activity. acs.orgnih.gov The binding energies of intermediates can be calculated to predict the selectivity of a zeolite for a particular reaction pathway. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound solutions, allowing for the study of time-dependent phenomena such as solvation, ion association, and interfacial processes.

Solvation Dynamics and Ion Association in Aqueous Solutions

MD simulations have been extensively used to investigate the structure of water around the aluminate ion and the association between sodium and aluminate ions. researchgate.netosti.gov These simulations reveal details about the hydration shells, including the number of water molecules and their orientation around the ions. researchgate.netarxiv.org

In concentrated solutions, ion pairing and the formation of larger clusters become significant. researchgate.net MD simulations have shown that aluminate ions can form clusters that are stabilized by sodium ions, which may be precursors to the formation of polyaluminate species. researchgate.netcapes.gov.br The dynamics of these ion associations are crucial for understanding the properties of concentrated this compound solutions, such as those used in the Bayer process. researchgate.net Reactive force field (ReaxFF) MD simulations have been developed to study the oligomerization of aluminate species, bridging the gap between simple ion pairing and the initial stages of nucleation. goldschmidt.infoosti.gov

Interfacial Interactions and Adsorption Phenomena

MD simulations are particularly powerful for studying the behavior of this compound at interfaces, such as between the solution and a solid surface. This is critical for understanding processes like crystallization, mineral dissolution, and the performance of materials in contact with aluminate solutions.

Simulations have been used to investigate the adsorption of aluminate species onto various surfaces. For example, ReaxFF MD simulations have been employed to study the interfacial reactions between sodium aluminosilicate (B74896) glass and water, revealing mechanisms of ion exchange and the formation of surface functional groups like aluminol (Al-OH). acs.orgresearchgate.net These simulations show that coordination defects at the glass surface play a crucial role in the initial hydration process. researchgate.net

The interaction of this compound with mineral surfaces is also an active area of research. MD simulations can provide insights into the adsorption energies and the structure of the adsorbed layer, which are important for processes like the removal of silica (B1680970) from Bayer liquors.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling, often coupled with computational methods, is essential for predicting the phase behavior of the complex Na₂O-Al₂O₃-H₂O system under various conditions of temperature and concentration. researchgate.netmyu-group.co.jpacs.orgpsu.edu These models are vital for industrial applications, such as the Bayer process, where controlling the precipitation of aluminum hydroxides is critical. murdoch.edu.auysxbcn.comuctm.edu

The Pitzer model is a widely used framework for calculating activity coefficients in concentrated electrolyte solutions, and it has been applied to this compound solutions to predict mineral solubilities. murdoch.edu.auysxbcn.comacs.orgosti.govmurdoch.edu.aucsu.edu.cn Thermodynamic models have been developed to describe the solubility of gibbsite and boehmite in sodium hydroxide (B78521) solutions over a wide range of temperatures and concentrations. murdoch.edu.auysxbcn.com These models incorporate parameters derived from experimental data and can be used to predict the conditions under which different solid phases will form. myu-group.co.jpacs.orgresearchgate.net

Computational thermodynamics, combining first-principles calculations with phase diagram modeling (CALPHAD method), allows for the prediction of phase stability in multi-component systems. researchgate.net DFT calculations can provide thermodynamic data for phases where experimental measurements are difficult or unavailable, thus improving the accuracy of the resulting phase diagrams. researchgate.net Such models can predict the formation of various this compound hydrates and their transformation under different process conditions. acs.orgresearchgate.net For instance, thermodynamic modeling can predict the optimal conditions for the precipitation of specific aluminum hydroxide polymorphs like bayerite. ijcce.ac.ir

Aqueous Solution Equilibria and Precipitation Modeling

The behavior of this compound in aqueous solutions is governed by a complex set of equilibria involving various ionic and neutral species. Computational studies have been instrumental in elucidating the structure, stability, and interactions of these species, which are often difficult to characterize experimentally.